3-(4-methoxyphenyl)-6-methyl-2H-chromen-2-one
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Overview
Description
The compound 3-(4-Methoxyphenyl)-6-Methyl-Chromen-2-One, identified by the unique ingredient identifier 4OK7ANB854, is a chemical compound with the molecular formula C17H14O3 . This compound is a derivative of chromen-2-one, featuring a methoxyphenyl group and a methyl group attached to the chromenone core structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-6-Methyl-Chromen-2-One typically involves the condensation of 4-methoxybenzaldehyde with 4-methylcoumarin under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol . The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-6-Methyl-Chromen-2-One undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(4-Methoxyphenyl)-6-Methyl-Chromen-2-One has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-6-Methyl-Chromen-2-One involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-1H-Indole
- 3-(4-Methoxyphenyl)-1H-Imidazole
- 4-(3-(4-Methoxyphenyl)acryloyl)phenoxybutyl 2-Hydroxybenzoate
Uniqueness
3-(4-Methoxyphenyl)-6-Methyl-Chromen-2-One is unique due to its specific chromenone core structure, which imparts distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
113769-77-0 |
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Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-6-methylchromen-2-one |
InChI |
InChI=1S/C17H14O3/c1-11-3-8-16-13(9-11)10-15(17(18)20-16)12-4-6-14(19-2)7-5-12/h3-10H,1-2H3 |
InChI Key |
IXPFLPLQVXPBGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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